molecular formula C21H18N4O3 B4987029 6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B4987029
M. Wt: 374.4 g/mol
InChI Key: FFIDPYVLZAHMOU-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[2,3-c]pyrazole class, characterized by a fused pyranopyrazole core substituted with amino, cyano, and aryl groups. Its structure includes a 2,4-dimethoxyphenyl group at position 4 and a phenyl group at position 3 (Fig. 1). These substituents influence its physicochemical properties, stability, and biological activity. The compound is typically synthesized via multicomponent reactions involving aldehydes, malononitrile, and pyrazolones under catalytic conditions .

Properties

IUPAC Name

6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-26-13-8-9-14(16(10-13)27-2)17-15(11-22)20(23)28-21-18(17)19(24-25-21)12-6-4-3-5-7-12/h3-10,17H,23H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIDPYVLZAHMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-amino-4-(2,4-dimethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a member of the dihydropyrano[2,3-c]pyrazole class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including anticancer, anti-inflammatory, and metabolic effects, supported by data tables and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C21H18N4O3
  • Molecular Weight : 374.4 g/mol
  • SMILES Notation : COc1ccc(OC)c1C(=N)N=C(C#N)C2=CC=CC=C2C(=O)N

Physical Properties

PropertyValue
Boiling Point639.2 ± 55.0 °C (Predicted)
Density1.39 ± 0.1 g/cm³

Anticancer Activity

Recent studies have highlighted the potential of dihydropyrano[2,3-c]pyrazoles as anticancer agents. For instance, a series of derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. The compound demonstrated significant inhibitory activity with an IC50 value of 0.03mM0.03\,\text{mM}, indicating potent anticancer properties .

Case Study: PPARγ Agonism

A notable study investigated the role of dihydropyrano[2,3-c]pyrazole derivatives as partial agonists of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which is crucial in glucose metabolism and fat storage. The findings suggested that these compounds can enhance insulin sensitivity and may be beneficial in managing type II diabetes .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored. In vitro assays indicated that it exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. The compound's selectivity towards COX-2 over COX-1 suggests a favorable profile for reducing inflammation without the common side effects associated with non-selective NSAIDs .

Antimicrobial Properties

Dihydropyrano[2,3-c]pyrazoles have shown promising antimicrobial activity against various pathogens. The synthesized derivatives were tested against bacterial strains, demonstrating notable antibacterial properties that warrant further investigation for potential therapeutic applications .

The mechanism through which the compound exerts its biological effects involves interaction with specific receptors and enzymes:

  • PPARγ Binding : The binding affinity to PPARγ was assessed using competitive binding assays, revealing that the compound engages in stabilizing interactions with key residues within the receptor's active site .
  • COX Inhibition : The structure-activity relationship studies indicated that modifications to the phenyl ring significantly affect COX inhibition potency, suggesting a tailored approach to optimize anti-inflammatory activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity
  • AMDPC (6-amino-4-(2-hydroxyphenyl)-3-methyl derivative): Exhibited potent anti-proliferative activity against BCAP-37 cells (50 µg/mL reduced cell density without apoptosis) .
PDE2 Inhibition
  • Compound 11s (trifluoromethyl/methoxy derivative) : Showed PDE2 inhibitory activity (IC₅₀ = 0.12 µM) attributed to electron-withdrawing trifluoromethyl groups enhancing binding affinity .
  • Target compound : The electron-donating methoxy groups may reduce enzyme affinity compared to 11s but improve solubility.
Antimicrobial Activity
  • 4-(4-Chlorophenyl)-3-propyl derivative : Demonstrated moderate activity against S. aureus due to hydrophobic chlorophenyl and propyl groups .
  • Target compound : Methoxy groups may reduce antimicrobial potency but enhance water solubility.

Physicochemical and Stability Properties

  • Stability: DFT studies on 6-amino-4-(p-chlorophenyl)-3-phenyl derivative revealed that diastereomers with 1,4-dihydro configurations are 4.60 kcal/mol more stable than 2,4-dihydro analogs . The target compound’s 2,4-dimethoxyphenyl group likely enhances steric stabilization.
  • Purity : Derivatives with trifluoromethyl groups (e.g., 11i, 11j) achieved >99% purity via HPLC, while methyl/methoxy analogs typically reach ~99% .

Table 2. Stability and Purity Data

Compound Configuration Stability (ΔG, kcal/mol) Purity (%)
4-(p-Chlorophenyl)-3-phenyl derivative 1,4-dihydro +4.60 N/A
4-(2,4-Dimethoxyphenyl)-3-phenyl derivative 1,4-dihydro* Estimated higher stability ~99
11i (trifluoromethyl derivative) 1,4-dihydro N/A 99.82

*Assumed based on structural similarity.

Structural and Crystallographic Insights

  • 6-Amino-3,4-dimethyl-4-phenyl derivative: X-ray analysis revealed intermolecular hydrogen bonds between NH₂ and cyano groups, stabilizing the crystal lattice .
  • Target compound : The 2,4-dimethoxyphenyl group may introduce additional CH-π or van der Waals interactions, altering packing efficiency compared to methyl/halogen-substituted analogs.

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